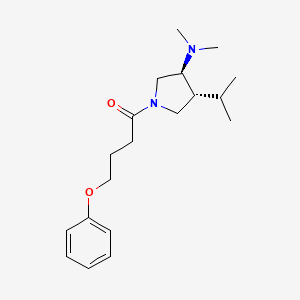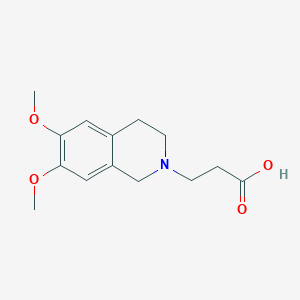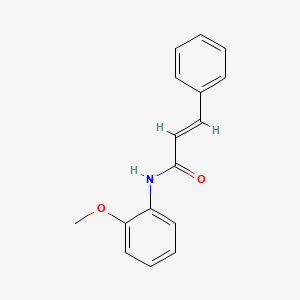
(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-(4-phenoxybutanoyl)-3-pyrrolidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-(4-phenoxybutanoyl)-3-pyrrolidinamine" involves multi-step organic reactions that often start from basic chemical building blocks, such as D-arabinose or other simple organic molecules. For instance, the synthesis of enantiopure functionalized cyclic nitrones from D-arabinose showcases the type of methodology that might be applied in the synthesis of closely related compounds (Closa & Wightman, 1998). Moreover, the development of novel synthetic routes to produce polysubstituted pyrrolines through integrated transition metal catalyzed reactions illustrates the complexity and innovation in synthesizing structurally similar compounds (Clique, Vassiliou, Monteiro, & Balme, 2002).
Molecular Structure Analysis
The determination of molecular structure plays a critical role in understanding the chemical behavior and properties of a compound. X-ray crystallography is a common technique used for this purpose, providing detailed information on molecular geometry, bond lengths, and angles. For example, the synthesis and crystal structure analysis of a related pyrrolidine compound demonstrated the utility of X-ray crystallography in confirming molecular configurations (Fu et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of "(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-(4-phenoxybutanoyl)-3-pyrrolidinamine" can be inferred from related compounds, which undergo various cycloaddition reactions, exhibit antioxidant properties, and participate in complex chemical transformations. For instance, the cycloaddition reactions of enantiopure functionalized cyclic nitrones highlight the potential reactivity patterns that could be relevant to our compound of interest (Closa & Wightman, 1998).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for the practical handling and application of the compound. These properties are often determined through experimental studies, including spectroscopy and crystallography. For related compounds, studies on their physical and structural characteristics have provided insights into their stability and solubility behaviors (Nelson, Karpishin, Rettig, & Orvig, 1988).
Chemical Properties Analysis
The chemical properties of a compound encompass its reactivity, stability under various conditions, and interactions with other chemicals. These properties can be deduced from experimental data and theoretical calculations. For instance, the synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine provided valuable data on the chemical properties of structurally similar compounds (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Propriétés
IUPAC Name |
1-[(3S,4R)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-4-phenoxybutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-15(2)17-13-21(14-18(17)20(3)4)19(22)11-8-12-23-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,8,11-14H2,1-4H3/t17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRVKXWWFYENGG-ZWKOTPCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1N(C)C)C(=O)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1N(C)C)C(=O)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-(4-phenoxybutanoyl)-3-pyrrolidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-4-{[2-oxo-2-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B5630218.png)
![methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5630219.png)

![4-methyl-N-{2-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B5630245.png)


![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B5630254.png)
![4-[1-(2-methoxyphenyl)cyclopentyl]phenol](/img/structure/B5630260.png)

![3-(2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5630264.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-ethyl-N-methylpyrimidin-4-amine](/img/structure/B5630271.png)
![[(3R*,4R*)-1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5630295.png)
